molecular formula C21H21N3O2S B2912992 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(1-phenylethyl)acetamide CAS No. 1105209-35-5

2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(1-phenylethyl)acetamide

Cat. No.: B2912992
CAS No.: 1105209-35-5
M. Wt: 379.48
InChI Key: QGXGRWOWYPLRHB-UHFFFAOYSA-N
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Description

2-(2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(1-phenylethyl)acetamide is an organic compound known for its intriguing chemical structure and diverse range of applications. This compound finds relevance in various fields, including synthetic chemistry, medicinal chemistry, and industrial applications, thanks to its unique molecular framework that enables diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(1-phenylethyl)acetamide typically involves several key steps:

  • Initial Formation: : Synthesis generally starts with the preparation of the core dihydropyrimidinone structure, often achieved through a Biginelli reaction involving an aldehyde, a β-keto ester, and urea.

  • Introduction of Benzylthio Group:

  • Acetamide Group Addition:

Industrial Production Methods

For industrial-scale production, optimization of the synthesis process is crucial. Methods may include:

  • Batch Reactors: : Utilizing batch reactors to ensure precise control over reaction parameters.

  • Flow Chemistry: : Employing flow chemistry techniques for continuous production, enhancing efficiency and scalability.

  • Catalysis: : Using catalysts to improve reaction rates and yields, potentially involving transition metal catalysts.

Chemical Reactions Analysis

Types of Reactions

This compound exhibits a variety of chemical reactions due to its diverse functional groups:

  • Oxidation: : Possible oxidation at the thioether group to form sulfoxides or sulfones.

  • Reduction: : Reduction of the carbonyl groups to form corresponding alcohols.

  • Substitution: : Electrophilic or nucleophilic substitution reactions at different positions on the molecule.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, peracids for oxidation reactions.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride for reductions.

  • Substitution Reagents: : Halides, nitriles, and other electrophiles or nucleophiles.

Major Products

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Formation of various substituted derivatives depending on the reacting electrophile or nucleophile.

Scientific Research Applications

2-(2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(1-phenylethyl)acetamide has several scientific applications:

  • Chemistry: : Used as an intermediate in organic synthesis, enabling the construction of more complex molecules.

  • Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: : Potentially used in the development of pharmaceuticals due to its unique pharmacophore.

  • Industry: : Applied in the synthesis of materials, catalysts, or other industrially relevant compounds.

Mechanism of Action

The compound's mechanism of action varies based on its application:

  • Molecular Targets: : In medicinal chemistry, it may target specific enzymes or receptors, modulating their activity.

  • Pathways Involved: : Depending on its biological activity, it may interfere with biochemical pathways related to cell proliferation, apoptosis, or microbial growth.

Comparison with Similar Compounds

Uniqueness

Compared to other dihydropyrimidinone derivatives, 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(1-phenylethyl)acetamide stands out due to its distinctive benzylthio and phenylethyl groups, which confer unique chemical and biological properties.

Similar Compounds

  • Thioether Analogues: : Compounds with similar thioether functionalities.

  • Dihydropyrimidinone Derivatives: : Other derivatives of dihydropyrimidinone with varying substituents.

  • Acetamide Containing Compounds: : Analogous compounds containing the acetamide functional group.

This overview covers the essential aspects of this compound, providing insights into its synthesis, reactions, applications, and comparisons with similar compounds. Anything else you need to dive into?

Properties

IUPAC Name

2-(2-benzylsulfanyl-6-oxo-1H-pyrimidin-4-yl)-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-15(17-10-6-3-7-11-17)22-19(25)12-18-13-20(26)24-21(23-18)27-14-16-8-4-2-5-9-16/h2-11,13,15H,12,14H2,1H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXGRWOWYPLRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC2=CC(=O)NC(=N2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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